molecular formula C19H20N2O3 B2559059 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-33-5

3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2559059
CAS No.: 852136-33-5
M. Wt: 324.38
InChI Key: DFEKQUATSTVVBV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous FDA-approved drugs, particularly in oncology . This compound is of significant interest in early-stage pharmacological research, including investigations into serotonin receptor interactions, given that structurally similar tryptamine and benzamide derivatives are known to exhibit high affinity for 5-HT2 family receptors . Researchers are also exploring its potential as a core scaffold in developing novel anticancer agents, as indole derivatives are established to regulate many proteins and genes involved in cancer development . Its mechanism of action is likely allosteric in nature, similar to other small molecules that modulate enzyme function by binding to regulatory sites distinct from the active center . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-6-14-7-13(4-5-18(14)21-12)11-20-19(22)15-8-16(23-2)10-17(9-15)24-3/h4-10,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKQUATSTVVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325366
Record name 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852136-33-5
Record name 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 2-methyl-1H-indole-5-carbaldehyde, followed by reduction and amide formation. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethoxy-N-[(2-methyl

Biological Activity

3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have identified that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity
Compound AMRSA0.25Non-toxic
Compound BC. neoformans≤0.25Non-toxic
Compound CE. coli16Mild

Anticancer Activity

In vitro studies have shown that certain analogues of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have shown promising results against HeLa and A549 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound DHeLa3.79Apoptosis induction
Compound EA54926Autophagy without apoptosis
Compound FPC-342.30Cell cycle arrest

Case Studies

  • Study on Antimicrobial Properties :
    A recent study screened a library of compounds for their ability to inhibit MRSA growth and identified several promising candidates with low cytotoxicity profiles . The findings suggest that structural modifications can enhance the antimicrobial efficacy while maintaining safety.
  • Evaluation of Anticancer Effects :
    Another investigation focused on the anticancer potential of related indole derivatives showed that specific substitutions on the indole ring significantly affected the cytotoxicity against various cancer cell lines . This highlights the importance of structural optimization in drug design.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features a benzamide structure with methoxy groups and an indole moiety, which may contribute to its biological activity.

Pharmacological Applications

1. Antidepressant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antidepressant effects. For instance, the related compound N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has been identified as a selective 5-HT(1F) receptor agonist, suggesting that similar structures may also target serotonin receptors effectively .

Case Study: Serotonin Receptor Modulation
A study demonstrated that selective serotonin receptor agonists can inhibit neurogenic dural inflammation, indicating their potential in treating migraine headaches. This suggests that this compound could be explored for similar therapeutic uses.

2. Neuroprotective Effects

The compound's structural similarity to idebenone, a known neuroprotective agent, indicates potential antioxidant properties. Idebenone has been shown to stabilize membranes and inhibit lipid peroxidation, which could be relevant for compounds with similar chemical frameworks .

Case Study: Antioxidant Activity of Idebenone
Research highlighted idebenone's ability to scavenge free radicals and protect cellular components from oxidative stress. This mechanism could be relevant for understanding the neuroprotective capabilities of this compound.

Potential in Cancer Therapy

1. Inhibition of Tumor Growth

Compounds with indole structures have been investigated for their anticancer properties. The interaction of indole derivatives with various biological targets presents opportunities for the development of novel anticancer agents.

Case Study: Indole Derivatives in Cancer Treatment
A review of literature indicated that indole derivatives can induce apoptosis in cancer cells through multiple pathways. The specific application of this compound in cancer therapy remains to be thoroughly investigated but holds promise based on existing data.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

3,5-Dimethoxy-N-(4-Methoxyphenyl)-N-(2-Methylpyrimidin-5-yl)Benzamide (22b)
  • Structure : Shares the 3,5-dimethoxybenzamide core but features dual N-substituents: a 4-methoxyphenyl and a 2-methylpyrimidin-5-yl group .
  • Key Differences: The pyrimidine ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity compared to the indole group in the target compound.
  • Applications : Likely used in heterocyclic synthesis or as a kinase inhibitor due to pyrimidine’s prevalence in such contexts.
3,5-Dimethoxy-N-[7-(4-Methylphenyl)-5-Oxo-5,6,7,8-Tetrahydro-2-Quinazolinyl]Benzamide
  • Structure: Retains the 3,5-dimethoxybenzamide core but substitutes the indole with a tetrahydroquinazolinone group .
  • Key Differences: The quinazolinone moiety is a known pharmacophore in antifolate and EGFR inhibitor drugs, suggesting divergent biological targets compared to the indole-based compound. The fused bicyclic system increases molecular weight and may reduce solubility.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Simpler benzamide with a 3-methyl group and a hydroxyl-containing substituent .
  • Key Differences :
    • Lacks methoxy groups, reducing lipophilicity. The hydroxyl group enhances hydrophilicity and metal-coordination capacity (N,O-bidentate directing group).
    • Applications focus on catalysis (e.g., C–H functionalization) rather than bioactivity.

Phenethylamine Derivatives (NBOMe and NBOH Series)

25I-NBOMe (4-Iodo-2,5-Dimethoxy-N-[(2-Methoxyphenyl)Methyl]Benzeneethanamine)
  • Structure : Phenethylamine backbone with 2,5-dimethoxy and N-benzyl substitutions .
  • Key Differences: The benzeneethanamine core contrasts with the benzamide in the target compound, leading to distinct receptor interactions (e.g., 5-HT2A agonism in NBOMe vs. NBOMe compounds exhibit high psychedelic potency, whereas the indole-benzamide hybrid may prioritize metabolic stability for therapeutic use.
25I-NBOH (4-Iodo-2,5-Dimethoxy-N-[(2-Hydroxyphenyl)Methyl]Benzeneethanamine)
  • Structure : Similar to 25I-NBOMe but replaces a methoxy group with a hydroxyl .
  • Key Differences: The hydroxyl group improves solubility but reduces blood-brain barrier penetration compared to methoxy groups. Demonstrates how minor substituent changes alter pharmacokinetics, a consideration for the target compound’s methoxy vs. methyl groups.

Structural and Functional Analysis

Physicochemical Properties
Property Target Compound 22b 25I-NBOMe
Molecular Weight ~384 g/mol (estimated) ~439 g/mol ~413 g/mol
Key Functional Groups Indole, Methoxy Pyrimidine, Methoxy Phenethylamine, Methoxy
LogP (Estimated) ~3.5 (high lipophilicity) ~3.0 ~2.8

Pharmacological and Application Insights

  • Target Compound: The indole group may confer affinity for tryptamine-associated receptors (e.g., 5-HT1A), while the methoxy groups enhance CNS penetration. Potential applications include oncology or neuropharmacology.
  • Quinazolinone Analog: Likely targets kinase enzymes (e.g., EGFR) due to structural resemblance to known inhibitors .

Q & A

Q. Basic Research Focus

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), indole NH (δ ~10 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

How should contradictory bioactivity results across studies be interpreted?

Advanced Research Focus
Conflicting data may stem from:

  • Cell line variability : Validate activity in multiple cell models (e.g., HEK293 vs. HeLa).
  • Assay conditions : Standardize incubation times, serum concentrations, and pH.
  • Metabolic instability : Perform stability studies in plasma or liver microsomes to assess degradation .
    Statistical Approach :
  • Apply meta-analysis tools to aggregate data from multiple studies and identify trends.

What computational tools can predict the compound’s physicochemical properties or reactivity?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (logP) using software like Schrödinger Suite.
  • Density functional theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methoxy groups) .
  • ADMET prediction : Use platforms like SwissADME to estimate absorption and toxicity .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of organic vapors.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and follow institutional guidelines .

How can researchers optimize the compound for in vivo studies?

Q. Advanced Research Focus

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to determine bioavailability and half-life.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .

What strategies validate target engagement in cellular assays?

Q. Advanced Research Focus

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins.
  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding.
  • CRISPR knockouts : Confirm loss of activity in cells lacking the putative target .

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